molecular formula C8H5BrN2O2 B12871661 2-Bromobenzo[d]oxazole-4-carboxamide

2-Bromobenzo[d]oxazole-4-carboxamide

Cat. No.: B12871661
M. Wt: 241.04 g/mol
InChI Key: HEKPFVBLAFGYBJ-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxamide group in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with a suitable brominated carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with bromomalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

  • 2-Chlorobenzo[d]oxazole-4-carboxamide
  • 2-Fluorobenzo[d]oxazole-4-carboxamide
  • 2-Iodobenzo[d]oxazole-4-carboxamide

Comparison: 2-Bromobenzo[d]oxazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C8H5BrN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12)

InChI Key

HEKPFVBLAFGYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)C(=O)N

Origin of Product

United States

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